2-Benzyloxy-5-trifluoromethylphenylboronic acid
Overview
Description
“2-Benzyloxy-5-trifluoromethylphenylboronic acid” is a chemical compound with the molecular formula C14H12BF3O3 . It has a molecular weight of 296.05 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with a benzyloxy group at the 2-position and a trifluoromethyl group at the 5-position . The phenyl ring is also bonded to a boronic acid group .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a storage temperature of 2-8°C .
Scientific Research Applications
Antimicrobial Activity
2-Benzyloxy-5-trifluoromethylphenylboronic acid derivatives have been investigated for their antimicrobial properties. A study by Agnieszka Adamczyk-Woźniak et al. (2020) on 5-Trifluoromethyl-2-formylphenylboronic acid, a closely related compound, highlights its potential as an antimicrobial agent. This compound showed moderate action against Candida albicans and higher activity against Aspergillus niger, as well as bacteria such as Escherichia coli and Bacillus cereus. This suggests potential for 2-benzyloxy derivatives in antimicrobial applications (Adamczyk-Woźniak et al., 2020).
Catalysis and Organic Synthesis
The compound has also been utilized in catalysis and organic synthesis. Kohei Yamada, Hikaru Fujita, and M. Kunishima (2012) described a novel acid-catalyzed O-benzylating reagent, which can be used for the benzylation of alcohols, indicating the versatility of benzyloxy and trifluoromethylphenylboronic acid derivatives in synthetic chemistry (Yamada, Fujita, & Kunishima, 2012).
Experimental Oncology
Research into the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives, closely related to this compound, has shown promising results in experimental oncology. Mateusz Psurski et al. (2018) found that certain derivatives exhibited strong cell cycle arrest induction in G2/M associated with caspase-3 activation in an A2780 ovarian cancer cell line, suggesting a novel class of potential anticancer agents (Psurski et al., 2018).
Material Science
In material science, derivatives of this compound have been utilized in the synthesis of novel materials. Susanta Banerjee et al. (2009) reported the preparation of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer, indicating its utility in the development of polymers with high thermal stability and glass transition temperatures (Banerjee et al., 2009).
Biomedical Applications
Finally, in the realm of biomedical applications, the specific interaction of boronic acid derivatives with biological molecules has been exploited. For example, Ozlem Dilek et al. (2015) demonstrated the use of 2-formylphenylboronic acid for bioorthogonal coupling reactions in neutral aqueous solutions, showcasing its potential for protein conjugation and highlighting the broader applicability of boronic acids in bioconjugation chemistry (Dilek et al., 2015).
Safety and Hazards
The safety information for “2-Benzyloxy-5-trifluoromethylphenylboronic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
[2-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-7-13(12(8-11)15(19)20)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZHBEJEZSNEIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629626 | |
Record name | [2-(Benzyloxy)-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612833-41-7 | |
Record name | [2-(Benzyloxy)-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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